- Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium IntermediatesChemSusChem, 2022, 15(3),,
Cas no 939-26-4 (2-(Bromomethyl)naphthalene)

2-(Bromomethyl)naphthalene structure
Nom du produit:2-(Bromomethyl)naphthalene
Numéro CAS:939-26-4
Le MF:C11H9Br
Mégawatts:221.093162298203
MDL:MFCD00004123
CID:40354
PubChem ID:70320
2-(Bromomethyl)naphthalene Propriétés chimiques et physiques
Nom et identifiant
-
- 2-(Bromomethyl)naphthalene
- 2-Naphthylmethyl bromide
- 2-Bromomethylnaphthalene
- 2-(brommethyl)naphthalen
- 2-(bromomethyl)napthalene
- Naphthalene,2-(bromomethyl)
- (Naphthalen-2-yl)methylbromide
- 2-Menaphthyl bromide
- b-(Bromomethyl)naphthalene
- b-Naphthylmethyl bromide
- 2-Naphthylmethylbromide
- Naphthalene, 2-(bromomethyl)-
- 2-Bromomethyl naphthalene
- .beta.-(Bromomethyl)naphthalene
- RUHJZSZTSCSTCC-UHFFFAOYSA-N
- zlchem 566
- PubChem9429
- 2-bromomethynaphthalene
- 2-Bromomethylnapthalene
- 2-Bromomethyinaphthalene
- 2-bromomethyl-napthalene
- Naphth-2-ylmethylbromide
- 2-Bromomethyl napthalene
- 2-bromomethyl-naph
- 2-(Bromomethyl)naphthalene (ACI)
- (Naphthalen-2-yl)methyl bromide
- 2-(Bromomethyl)naphthalen
- β-(Bromomethyl)naphthalene
- β-Naphthylmethyl bromide
- 2-(bromomethyl) naphthalene
- Naphthalene, 2-(bromomethyl)-;2-naphthylmethyl bromide
- MFCD00004123
- B1524
- DTXSID10239864
- 2-(Bromomethyl)naphthalene, 96%
- .beta.-Naphthylmethyl bromide
- A24578
- CS-B1312
- 2-naphthalenylmethyl bromide
- A843991
- EINECS 213-359-5
- W-100223
- naphth-2-ylmethyl bromide
- 2-naphthyl methyl bromide
- STR04041
- AKOS005067452
- AB-131/40897099
- InChI=1/C11H9Br/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H
- 2-(bromomethyl)-naphthalene
- 939-26-4
- DB-020727
- (2-naphthyl)bromomethane
- (Naphthalen-2-yl)methyl bromide; 2-Menaphthyl bromide; 2-Naphthylmethyl bromide; -(Bromomethyl)naphthalene; -Naphthylmethyl bromide
- SCHEMBL44621
- F0001-2257
- NS00022889
- 2-(bromomethyl)-napthalene
- naphthalen-2-yl-methyl-bromide
- EN300-82277
- AC-4571
- (Naphthalen-2-yl)methyl bromide; 2-Menaphthyl bromide; 2-Naphthylmethyl bromide; beta-(Bromomethyl)naphthalene; beta-Naphthylmethyl bromide
- 2-bromomethyl-naphthalene
- BP-30159
-
- MDL: MFCD00004123
- Piscine à noyau: 1S/C11H9Br/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2
- La clé Inchi: RUHJZSZTSCSTCC-UHFFFAOYSA-N
- Sourire: BrCC1C=C2C(C=CC=C2)=CC=1
- BRN: 636546
Propriétés calculées
- Qualité précise: 219.98900
- Masse isotopique unique: 219.988763
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 0
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 1
- Complexité: 144
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 0
- Charge de surface: 0
- Nombre d'tautomères: Rien du tout
- Le xlogp3: 3.7
Propriétés expérimentales
- Couleur / forme: Poudre cristalline blanche
- Dense: 1.3971 (rough estimate)
- Point de fusion: 53.0 to 57.0 deg-C
- Point d'ébullition: 214°C/100mmHg(lit.)
- Point d'éclair: Température Fahrenheit: 230°f
Degrés Celsius: 110 ° C - Indice de réfraction: 1.6411 (estimate)
- Coefficient de répartition de l'eau: Soluble in water (reacts), and chloroform.
- Le PSA: 0.00000
- Le LogP: 3.73470
- Solubilité: Pas encore déterminé
- Sensibilité: Sensible à l'humidité
2-(Bromomethyl)naphthalene Informations de sécurité
-
Symbolisme:
- Provoquer:Dangereux
- Mot signal:Danger
- Description des dangers: H314,H317
- Déclaration d'avertissement: P280,P305+P351+P338,P310
- Numéro de transport des marchandises dangereuses:UN 3261 8/PG 2
- Wgk Allemagne:3
- Code de catégorie de danger: 34-43
- Instructions de sécurité: S26-S28-S36/37/39-S45-S37
- Carte FOCA taille f:10-21
-
Identification des marchandises dangereuses:
- Groupe d'emballage:II
- Conditions de stockage:2-8°C
- Catégorie d'emballage:II
- Durée de la sécurité:8
- Terminologie du risque:R34
- Niveau de danger:8
2-(Bromomethyl)naphthalene Données douanières
- Code HS:29033036
- Données douanières:
Code douanier chinois:
29033036
2-(Bromomethyl)naphthalene PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
abcr | AB131915-25 g |
2-(Bromomethyl)naphthalene, 96%; . |
939-26-4 | 96% | 25 g |
€93.00 | 2023-07-20 | |
TRC | B697355-25000mg |
2-(Bromomethyl)naphthalene |
939-26-4 | 25g |
$ 161.00 | 2023-04-18 | ||
Ambeed | A348707-5g |
2-(Bromomethyl)naphthalene |
939-26-4 | 98% | 5g |
$12.0 | 2025-02-21 | |
Ambeed | A348707-100g |
2-(Bromomethyl)naphthalene |
939-26-4 | 98% | 100g |
$96.0 | 2025-02-21 | |
Life Chemicals | F0001-2257-0.5g |
2-(Bromomethyl)naphthalene |
939-26-4 | 95%+ | 0.5g |
$19.0 | 2023-09-07 | |
BAI LING WEI Technology Co., Ltd. | 188134-25G |
2-Bromomethyl naphthalene, 96% |
939-26-4 | 96% | 25G |
¥ 773 | 2022-04-26 | |
eNovation Chemicals LLC | D584490-1kg |
2-(Bromomethyl)naphthalene |
939-26-4 | 97% | 1kg |
$640 | 2024-06-05 | |
Apollo Scientific | OR4278-5g |
2-(Bromomethyl)naphthalene |
939-26-4 | tech | 5g |
£15.00 | 2025-02-20 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B102137-25g |
2-(Bromomethyl)naphthalene |
939-26-4 | 96% | 25g |
¥329.90 | 2023-09-04 | |
Apollo Scientific | OR4278-25g |
2-(Bromomethyl)naphthalene |
939-26-4 | tech | 25g |
£30.00 | 2025-02-20 |
2-(Bromomethyl)naphthalene Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Zirconium dioxide , Potassium fluoride , Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Solvents: Cyclopentyl methyl ether ; 60 min, rt
1.2 Reagents: Magnesium bromide Solvents: Diethyl ether ; 60 min, rt
1.2 Reagents: Magnesium bromide Solvents: Diethyl ether ; 60 min, rt
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride ; 1 h, reflux
Référence
- Fluorescence response of anthracene modified D-π-A heterocyclic chromophores containing nitrogen atom to mechanical force and acid vaporDyes and Pigments, 2020, 173,,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Catalysts: Methylium, triphenyl-, tetrafluoroborate(1-) (1:1) Solvents: Benzene , Dichloromethane ; rt
1.2 Reagents: Water
1.2 Reagents: Water
Référence
- Carbocation Catalyzed Bromination of Alkyl Arenes, a Chemoselective sp3 vs. sp2 C-H functionalization.Advanced Synthesis & Catalysis, 2018, 360(21), 4197-4204,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Poly(methylhydrosiloxane) , Bromodimethylsulfonium bromide Solvents: Chloroform ; 6 h, rt
Référence
- An efficient synthesis of benzyl bromides from aromatic aldehydes using polymethylhydrosiloxane and (bromodimethyl)sulfonium bromide or N-bromosuccinimideTetrahedron Letters, 2007, 48(38), 6681-6683,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride ; rt; 18 h, 80 °C
Référence
- Synthesis and characterization of unsymmetrical Selenoethers: Facile cleavage of the Se-C bondInorganica Chimica Acta, 2023, 545,,
Synthetic Routes 6
Synthetic Routes 7
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Catalysts: 2,2′-Azobisbutyronitrile Solvents: Cyclohexane
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Référence
- Method for preparation of (bromoalkyl)naphthalene, Japan, , ,
Synthetic Routes 9
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: N1,N1,N3,N3-Tetrabromo-1,3-benzenedisulfonamide Solvents: Ethyl acetate ; 4.5 h, reflux
Référence
- Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide), N,N,N',N'-tetrabromobenzene-1,3-disulfonamide and novel poly(N,N'-dibromo-N-phenylbenzene-1,3-disulfonamide) as powerful reagents for benzylic brominationTetrahedron Letters, 2009, 50(16), 1861-1865,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride ; 2 h, reflux
Référence
- Synthesis of N-pivot lariat ethers and their metal ion complexation behaviorARKIVOC (Gainesville, 2003, (12), 80-88,
Synthetic Routes 12
Synthetic Routes 13
Conditions de réaction
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Dichloromethane ; 20 min, rt
1.2 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ; 20 min, rt
1.3 6 h, rt
1.2 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ; 20 min, rt
1.3 6 h, rt
Référence
- Promotion of Appel-type reactions by N-heterocyclic carbenesChemical Communications (Cambridge, 2019, 55(55), 7962-7965,
Synthetic Routes 14
Conditions de réaction
1.1 Reagents: Benzoyl peroxide , N-Bromosuccinimide Solvents: Carbon tetrachloride
Référence
- Synthesis and characterization of some aza[5]helicenesEuropean Journal of Organic Chemistry, 2005, (7), 1247-1257,
Synthetic Routes 15
Conditions de réaction
1.1 Reagents: Iodobenzene diacetate , Boron tribromide Solvents: Carbon tetrachloride , Dichloromethane ; 0 °C; 0 °C → rt; 15 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
Référence
- Applications of the DIB-BBr3 Protocol in Bromination ReactionsOrganic Letters, 2023, 25(1), 53-57,
Synthetic Routes 16
Synthetic Routes 17
Conditions de réaction
1.1 Reagents: Boron tribromide Solvents: Carbon tetrachloride ; 4 h, 60 °C
Référence
- Preparation of high-quality spinning pitch for carbon fiber, China, , ,
Synthetic Routes 18
Conditions de réaction
1.1 Reagents: Acetyl bromide , Triethylsilane , Tin dibromide Solvents: Dichloromethane
Référence
- Ionic and organometallic-catalyzed organosilane reductionsOrganic Reactions (Hoboken, 2008, 71, 1-737,
Synthetic Routes 19
Conditions de réaction
1.1 Reagents: Cyclopentyl methyl ether , Potassium fluoride , Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… ; 1 h
1.2 Reagents: Dibromo[1,1′-oxybis[ethane]]magnesium ; 1 h
1.2 Reagents: Dibromo[1,1′-oxybis[ethane]]magnesium ; 1 h
Référence
- Mechanochemical nucleophilic substitution of alcohols via isouronium intermediatesChemRxiv, 2021, 1, 1-16,
Synthetic Routes 20
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: (Trifluoromethyl)benzene ; 3 h, reflux
Référence
- Benzylic brominations with N-bromosuccinimide in (trifluoromethyl)benzeneSynthesis, 2009, (11), 1807-1810,
2-(Bromomethyl)naphthalene Raw materials
- (naphthalen-2-yl)methanol
- Naphthalene, 2-(dimethoxymethyl)-
- Naphthalene-2-carbaldehyde
- naphthalene-2-carboxylic acid
- 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene
2-(Bromomethyl)naphthalene Preparation Products
2-(Bromomethyl)naphthalene Fournisseurs
atkchemica
Membre gold
(CAS:939-26-4)2-(Bromomethyl)naphthalene
Numéro de commande:CL11096
État des stocks:in Stock
Quantité:1g/5g/10g/100g
Pureté:95%+
Dernières informations tarifaires mises à jour:Wednesday, 27 November 2024 17:31
Prix ($):discuss personally
2-(Bromomethyl)naphthalene Littérature connexe
-
Haizhen Jiang,Minjun Xu,Wenjun Lu,Wenfeng Tian,Wen Wan,Yunrong Chen,Hongmei Deng,Shaoxiong Wu,Jian Hao Chem. Commun. 2015 51 15756
-
Wu Yang,Chen Chen,Kin Shing Chan Dalton Trans. 2018 47 12879
-
Muhammad Yousuf,Il Seung Youn,Jeonghun Yun,Lubna Rasheed,Rosendo Valero,Genggongwo Shi,Kwang S. Kim Chem. Sci. 2016 7 3581
-
Somnath Bej,Mandira Nandi,Pradyut Ghosh Org. Biomol. Chem. 2022 20 7284
-
Brian D. Wright,Parth N. Shah,Lucas J. McDonald,Michael L. Shaeffer,Patrick O. Wagers,Matthew J. Panzner,Justin Smolen,Jasur Tagaev,Claire A. Tessier,Carolyn L. Cannon,Wiley J. Youngs Dalton Trans. 2012 41 6500
939-26-4 (2-(Bromomethyl)naphthalene) Produits connexes
- 1849269-56-2(3-(Azetidin-3-yloxy)-2,2-dimethylpropan-1-ol)
- 855380-61-9(4-cyclopropylpentan-2-one)
- 1261440-00-9(Methyl 2-amino-5-(2-(trifluoromethyl)phenyl)nicotinate)
- 2228089-24-3(2-amino-3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-3-hydroxypropanoic acid)
- 1000064-43-6(tert-butyl (2S)-2-amino-2-cyclopentylacetate)
- 1705682-13-8(N-(2,5-dimethylfuran-3-yl)methyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 941994-33-8(N-(2-carbamoyl-1-benzofuran-3-yl)-N'-2-(4-methoxyphenyl)ethylethanediamide)
- 2344677-54-7(2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride)
- 211244-80-3(Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate)
- 2034239-61-5(6-(oxan-4-yloxy)-N-pyridin-2-ylpyridine-3-carboxamide)
Fournisseurs recommandés
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:939-26-4)2-(Bromomethyl)naphthalene

Pureté:98%
Quantité:Company Customization
Prix ($):Enquête
Amadis Chemical Company Limited
(CAS:939-26-4)2-(Bromomethyl)naphthalene

Pureté:99%
Quantité:500g
Prix ($):302.0